Home > Products > Screening Compounds P74952 > N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide - 313376-91-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Catalog Number: EVT-2945703
CAS Number: 313376-91-9
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry:
    • Anti-cancer agents: Benzimidazole derivatives are known for their anti-proliferative activity and have shown promise as potential anti-cancer agents [, ].
    • Antimicrobial agents: Benzimidazoles have a long history of use as antimicrobial agents, targeting bacteria, fungi, and parasites [].
    • Antiviral agents: Several benzimidazole derivatives have exhibited potent antiviral activity against a range of viruses [].
  • Materials Science:
    • Organic Light Emitting Diodes (OLEDs): Benzimidazole derivatives have been explored as electron-transport materials in OLEDs due to their favorable electronic properties and ability to form stable films [].
  • Compound Description: Raclopride (3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide) is a radiopharmaceutical ligand used in positron emission tomography (PET) imaging techniques to quantify dopaminergic pathways in the living human brain. It is known to bind to D2 dopamine receptors. []

FLB457

  • Compound Description: FLB457 (5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide) is a radiopharmaceutical ligand investigated for its potential use in positron emission tomography (PET) imaging techniques. Like Raclopride, it is known to bind to D2 dopamine receptors. []

SCH23390

  • Compound Description: SCH23390 (R(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) is another radiopharmaceutical ligand studied for its interaction with D2 dopamine receptors. []

4-N-[4-(9-phenylcarbazole)]-3,5-bis(4-diphenylamine)phenyl-4H-1,2,4-triazole

  • Compound Description: This compound is a D-A-type molecule designed and synthesized for use in organic light-emitting diodes (OLEDs). It exhibits deep-blue emission and a singlet formation ratio higher than the expected spin-statistics value. []
  • Relevance: Although structurally different from N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, this compound is relevant as it exemplifies the use of aromatic heterocycles, specifically triazole and carbazole moieties, in designing molecules with desirable optoelectronic properties, which could be a potential area of exploration for benzimidazole derivatives like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide. []

4,4'-(9-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9H-carbazole-3,6-diyl) bis-(N,N-diphenylaniline)

  • Compound Description: Similar to the previous compound, this is another D-A-type molecule synthesized for OLED applications. It also displays deep-blue emission and a higher than statistically predicted singlet formation ratio. []
  • Relevance: This compound features a phenanthro[9,10-d]imidazole moiety, which is structurally related to the benzimidazole group in N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide. This highlights the relevance of exploring diverse imidazole-based heterocyclic systems in relation to the target compound. []
  • Compound Description: This iridium(III) complex is a green-emitting phosphorescent material studied for its potential application in OLEDs. It exhibits good electron mobility and has demonstrated promising performance in OLED devices. []
  • Relevance: While this compound differs significantly in structure from N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, its inclusion highlights the broader context of using organometallic complexes, particularly those containing iridium, in developing OLED technologies. This could be an interesting avenue for future research to explore the potential of incorporating the benzimidazole scaffold into such systems. []

1,3,5-tris(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)benzene (iTPyBIB)

  • Compound Description: This compound is a novel electron-accepting material designed for use in blue phosphorescent OLEDs. It features three benzoimidazole units linked to a central benzene ring via nitrogen atoms. []
  • Relevance: iTPyBIB shares the benzimidazole moiety with N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, highlighting the significance of this heterocycle in constructing electron-transporting materials for OLEDs. []

1,1′,1′′-(pyridine-2,4,6-triyl)tris(2-phenyl-1H-benzo[d]imidazole) (iTPBIPy)

  • Compound Description: This is another new electron-accepting material for blue phosphorescent OLEDs. It also contains three benzoimidazole units, but they are linked to a central pyridine ring instead of a benzene ring. []
  • Relevance: Similar to iTPyBIB, iTPBIPy underscores the relevance of the benzimidazole motif in developing electron-accepting materials. The variation in the central aromatic ring (pyridine vs. benzene) offers insights into the structure-property relationships within this class of compounds and their potential influence on the performance of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide in similar applications. []

9. 1,1′,1′′-(pyridine-2,4,6-triyl)tris(2-(pyridin-2-yl)-1H-benzo[d]imidazole) (iTPyBIPy)* Compound Description: This compound is an electron-accepting material designed for use as an exciplex forming cohost in blue phosphorescent OLEDs. It exhibits high external quantum efficiency. []* Relevance: iTPyBIPy, with its three benzoimidazole units linked to a central pyridine ring and additional pyridine substituents, further emphasizes the importance of benzimidazole as a building block in electron-transporting materials for OLEDs. []

diphenyl(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide (pPBIPO)

  • Compound Description: pPBIPO is an alcohol-soluble electron-transport material (ETM) investigated for fully solution-processed green phosphorescent OLEDs. It shows high electron-transport mobility and a low LUMO energy level. []
  • Relevance: pPBIPO shares the benzimidazole core with N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide and highlights the potential of this heterocyclic system in developing effective ETMs. The incorporation of the phosphine oxide group in pPBIPO further suggests avenues for modifying the electronic properties of benzimidazole-based compounds, potentially impacting charge transport and device performance. []

(3,5-bis(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)diphenylphosphine oxide (mBPBIPO)

  • Compound Description: mBPBIPO is another alcohol-soluble electron-transport material (ETM) with high electron-transport mobility, a high glass-transition temperature, and a low LUMO energy level, suitable for fully solution-processed OLEDs. []
  • Relevance: Similar to pPBIPO, mBPBIPO contains the benzimidazole core and a phosphine oxide group. Its structure, with two benzimidazole units linked to a central benzene ring, further emphasizes the potential of designing efficient ETMs using benzimidazole as a core structure. []
  • Compound Description: IN973 is a gamma-secretase radioligand used to study the effectiveness of gamma-secretase inhibitors, a potential therapeutic target for Alzheimer's disease. [, ]
  • Relevance: Although structurally distinct from N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, IN973 is relevant as it highlights the use of radiolabeled compounds in elucidating drug mechanisms and target engagement. This approach could be valuable for studying the biological activity and target interactions of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide. [, ]
  • Compound Description: BMS-299897 is a gamma-secretase inhibitor that has been investigated for its potential in reducing brain beta-amyloid peptide (Abeta) levels, a hallmark of Alzheimer's disease. [, ]
  • Relevance: While structurally different from N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, BMS-299897 is relevant because it exemplifies the development of small molecule inhibitors targeting specific enzymes involved in disease pathways. This approach could inspire investigations into the potential therapeutic applications of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide or its derivatives. [, ]

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

  • Compound Description: BMS-433796 is another gamma-secretase inhibitor studied for its potential in reducing brain Abeta levels. [, ]
  • Relevance: Similar to BMS-299897, BMS-433796 highlights the ongoing development of small molecule inhibitors targeting gamma-secretase. The structural diversity between these inhibitors and N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide underscores the vast chemical space available for exploring novel therapeutic agents. [, ]

Properties

CAS Number

313376-91-9

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.412

InChI

InChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

WLPMIDYEFDLPJR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.